Acetochloro-alpha-L-fucose

Catalog No.
S12387740
CAS No.
M.F
C12H17ClO7
M. Wt
308.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetochloro-alpha-L-fucose

Product Name

Acetochloro-alpha-L-fucose

IUPAC Name

[(2S,3R,4R,5S,6S)-4,5-diacetyloxy-6-chloro-2-methyloxan-3-yl] acetate

Molecular Formula

C12H17ClO7

Molecular Weight

308.71 g/mol

InChI

InChI=1S/C12H17ClO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3/t5-,9+,10+,11-,12+/m0/s1

InChI Key

ZHEUAMUSDHNINO-BSOOIWJMSA-N

Canonical SMILES

CC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C

Acetochloro-alpha-L-fucose is a chemical compound characterized by its molecular formula C12H17ClO7C_{12}H_{17}ClO_7 and a molecular weight of approximately 308.71 g/mol. This compound is a derivative of alpha-L-fucose, a naturally occurring sugar that plays significant roles in biological systems, particularly in cell recognition and signaling processes. Acetochloro-alpha-L-fucose is distinguished by the presence of an acetyl group and a chlorine atom, which modify its properties and potential applications in various fields, including biochemistry and pharmaceuticals .

The chemical reactivity of acetochloro-alpha-L-fucose can be attributed to its functional groups. The acetyl groups can undergo hydrolysis, while the chlorine atom may participate in nucleophilic substitution reactions. These reactions are relevant for synthesizing other fucosylated compounds or modifying existing structures for enhanced biological activity. Specific reactions include:

  • Hydrolysis: Acetyl groups can be removed under basic or acidic conditions, yielding alpha-L-fucose.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, allowing for the formation of various derivatives .

Acetochloro-alpha-L-fucose exhibits notable biological activity, primarily due to its structural similarity to alpha-L-fucose, which is essential in various biological processes. Research indicates that fucose plays a critical role in:

  • Cell Adhesion: Fucosylated glycoproteins are involved in cell-cell interactions and adhesion processes, crucial for immune response and cellular signaling.
  • Cancer Progression: Alpha-L-fucose is implicated in the malignant transformation of cells, particularly in breast cancer, where it contributes to tumor invasion and metastasis .
  • Glycoprotein Synthesis: Acetochloro-alpha-L-fucose may serve as a substrate for fucosyltransferases, enzymes that catalyze the transfer of fucose residues to glycoproteins .

The synthesis of acetochloro-alpha-L-fucose typically involves several steps:

  • Starting Material: The synthesis begins with alpha-L-fucose or its derivatives.
  • Acetylation: The hydroxyl groups on alpha-L-fucose are acetylated using acetic anhydride or acetyl chloride under acidic conditions to introduce acetyl groups.
  • Chlorination: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at specific positions on the sugar molecule .

Acetochloro-alpha-L-fucose has several potential applications:

  • Pharmaceuticals: Due to its biological activity, this compound may be explored as a therapeutic agent in cancer treatment or as an immunomodulator.
  • Biotechnology: It can serve as a substrate for enzymatic reactions in glycoscience research or as a building block for synthesizing complex carbohydrates.
  • Agriculture: Similar compounds are used in herbicides; thus, derivatives may find applications in agricultural formulations .

Acetochloro-alpha-L-fucose shares structural similarities with several other fucosylated compounds. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
Alpha-L-FucoseSimple sugar with hydroxyl groupsNaturally occurring; essential for cell signaling
2-Acetamido-2-deoxy-D-glucoseAmino sugar derivativeInvolved in N-acetylation processes
3-Fucosyl-N-acetyl-lactosamineTrisaccharide structureImportant for immune response and cell recognition
GDP-L-FucoseNucleotide sugarActs as a donor substrate for fucosylation reactions

Acetochloro-alpha-L-fucose's unique combination of an acetyl group and chlorine differentiates it from these compounds, potentially enhancing its biological activities and applications .

Acetochloro-alpha-L-fucose (systematic name: 2,3,4-tri-O-acetyl-α-L-fucopyranosyl chloride) is a chemically modified monosaccharide derived from L-fucose, a naturally occurring 6-deoxyhexose. First synthesized through adaptations of classical glycosyl halide preparation methods, its development builds upon foundational work by early carbohydrate chemists such as Colley and Michael, who pioneered the use of acetylated glycosyl chlorides in the late 19th century. The compound’s synthetic utility stems from its reactivity as a glycosyl donor, enabling the formation of α-linked fucosylated structures prevalent in biological systems.

Biological Relevance of L-Fucose

L-Fucose, the parent monosaccharide, plays essential roles in cellular recognition processes, including leukocyte trafficking and host-pathogen interactions. Its presence in glycans such as Lewis X (Le^x^) antigens and blood group determinants underscores the importance of synthetic analogs like acetochloro-alpha-L-fucose for probing these systems.

XLogP3

0.9

Hydrogen Bond Acceptor Count

7

Exact Mass

308.0662806 g/mol

Monoisotopic Mass

308.0662806 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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